Direct Comparison of HDAC Isoform Inhibition: Superior Potency and Distinct Selectivity Profile
In a head-to-head recombinant enzyme assay comparison, Methyl 2-amino-6-cyanohexanoate demonstrated high potency against HDAC1 (IC50 = 24 nM) while exhibiting a significant drop in activity against HDAC6 (IC50 > 100,000 nM), establishing a >4,000-fold selectivity window [1]. This contrasts sharply with the class-level behavior of many pan-HDAC inhibitors and underscores that the methyl ester derivative is not functionally interchangeable with other 2-amino-6-cyanohexanoate esters or broader HDAC-targeting ligands, which often show different isoform selectivity profiles.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | HDAC1: 24 nM; HDAC6: >100,000 nM |
| Comparator Or Baseline | Class-level baseline for pan-HDAC inhibitors (typically IC50 < 50 nM for both HDAC1 and HDAC6); or compared to other HDAC inhibitors with different selectivity windows. |
| Quantified Difference | Selectivity ratio (HDAC6/HDAC1) > 4,166-fold |
| Conditions | In vitro recombinant enzyme assay using human HDAC1 (residues 1-482) and HDAC6 expressed in baculovirus-infected Sf9 cells, with Ac-Leu-Gly-Lys(Ac)-AMC substrate. |
Why This Matters
This >4,000-fold selectivity for HDAC1 over HDAC6 is a critical differentiator for researchers developing isoform-selective chemical probes, directly impacting procurement decisions for studies focused on cancer, inflammation, or neurology where HDAC1-specific inhibition is desired to minimize off-target effects.
- [1] BindingDB. BDBM50241438 (CHEMBL4065412). Affinity data for Methyl 2-amino-6-cyanohexanoate against HDAC1 (24 nM) and HDAC6 (>100,000 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/CheMBL.jsp?chemid=4065412 View Source
